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Compound of Interest

Compound Name: 1-Chloro-2-methylanthraquinone

Cat. No.: B089709 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 1-Chloro-2-
methylanthraquinone, a key intermediate in the synthesis of vat dyes. As a Senior Application

Scientist, this document is structured to offer not just raw data, but a deeper understanding of

the molecular characteristics revealed by Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS). The experimental protocols and data interpretations are

presented to be self-validating, grounded in established scientific principles, and supported by

authoritative references.

Molecular Structure and Overview
1-Chloro-2-methylanthraquinone (C₁₅H₉ClO₂) is a substituted anthraquinone with a

molecular weight of 256.68 g/mol .[1] Its structure, characterized by a tricyclic aromatic system

with a chloro and a methyl substituent on one of the outer rings, gives rise to a unique

spectroscopic fingerprint. Understanding this fingerprint is crucial for its identification, purity

assessment, and for predicting its reactivity in further chemical transformations.

Figure 1: Chemical structure of 1-Chloro-2-methylanthraquinone with atom numbering for

NMR assignments.
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NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of 1-
Chloro-2-methylanthraquinone. Due to its rigid aromatic structure, the proton and carbon

signals are expected to appear in distinct regions of the NMR spectrum.

¹H NMR Spectroscopy: A Predicted Analysis
The ¹H NMR spectrum of 1-Chloro-2-methylanthraquinone is predicted to show signals

corresponding to the aromatic protons and the methyl group protons. The exact chemical shifts

are influenced by the electron-withdrawing effects of the carbonyl and chloro groups and the

electron-donating effect of the methyl group.
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Proton Assignment
Predicted Chemical

Shift (δ, ppm)
Predicted Multiplicity Rationale

H-3 ~7.5 - 7.7 s

Singlet due to no

adjacent protons.

Shifted downfield by

the adjacent chloro

group.

H-4 ~7.9 - 8.1 d

Doublet, coupled to H-

3. Shifted downfield

by the peri-carbonyl

group.

H-5, H-8 ~8.1 - 8.3 m

Multiplet, complex

coupling. These

protons are in a

similar chemical

environment.

H-6, H-7 ~7.7 - 7.9 m

Multiplet, complex

coupling. These

protons are in a

similar chemical

environment.

-CH₃ ~2.5 s

Singlet, characteristic

of a methyl group

attached to an

aromatic ring.

Table 1: Predicted ¹H NMR data for 1-Chloro-2-methylanthraquinone.

¹³C NMR Spectroscopy: A Predicted Analysis
The ¹³C NMR spectrum will provide information on the 15 carbon atoms in the molecule. The

chemical shifts are highly dependent on the local electronic environment.
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Carbon Assignment
Predicted Chemical Shift (δ,

ppm)
Rationale

-CH₃ ~20

Typical chemical shift for a

methyl group on an aromatic

ring.

C-1 ~140
Carbon bearing the chloro

substituent, deshielded.

C-2 ~135
Carbon bearing the methyl

group.

C-3, C-4 ~125 - 130 Aromatic carbons.

C-4a, C-5a, C-8a, C-9a ~130 - 135
Quaternary carbons in the

aromatic rings.

C-5, C-8, C-6, C-7 ~126 - 134
Aromatic carbons of the

unsubstituted ring.

C-9, C-10 ~182 - 183
Carbonyl carbons, significantly

deshielded.

Table 2: Predicted ¹³C NMR data for 1-Chloro-2-methylanthraquinone.

Experimental Protocol for NMR Spectroscopy
A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate structural

elucidation.

Sample Preparation:

Weigh approximately 10-20 mg of 1-Chloro-2-methylanthraquinone for ¹H NMR (or 50-100

mg for ¹³C NMR) into a clean, dry vial.[2]

Add approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[3]

Ensure the sample is fully dissolved. Gentle warming or sonication can be used to aid

dissolution.[2]
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Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.[2]

If any particulate matter is present, filter the solution through a small cotton plug in the

pipette.[3]

Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.

Data Acquisition:

Insert the sample into the NMR spectrometer.

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal

homogeneity.

Acquire a standard ¹H NMR spectrum. Typical parameters include a 30° pulse width, a

relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good

signal-to-noise ratio.

For ¹³C NMR, a proton-decoupled experiment is typically performed. A larger number of

scans and a longer relaxation delay may be necessary due to the lower natural abundance

of ¹³C and longer relaxation times.

Figure 2: General workflow for NMR sample preparation and analysis.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.

Analysis of the IR Spectrum
The IR spectrum of 1-Chloro-2-methylanthraquinone is expected to be dominated by the

strong absorption of the carbonyl groups.
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Wavenumber (cm⁻¹) Vibrational Mode Functional Group

~3100 - 3000 C-H stretch Aromatic

~2950 - 2850 C-H stretch Methyl

~1675 C=O stretch Quinone

~1600 - 1450 C=C stretch Aromatic Ring

~1380 C-H bend Methyl

~750 - 690 C-Cl stretch Chloroalkane

Table 3: Predicted characteristic IR absorption bands for 1-Chloro-2-methylanthraquinone.

The carbonyl (C=O) stretching frequency is a key diagnostic peak for anthraquinones.[1]

Experimental Protocol for ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a convenient technique for analyzing solid samples with

minimal preparation.[4]

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Record a background spectrum of the clean, empty ATR crystal.

Place a small amount of the powdered 1-Chloro-2-methylanthraquinone sample onto the

ATR crystal, ensuring complete coverage of the crystal surface.[5]

Apply pressure to the sample using the ATR accessory's pressure arm to ensure good

contact between the sample and the crystal.

Collect the sample spectrum.

Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its structural confirmation.

Predicted Fragmentation Pattern (Electron Ionization)
Under electron ionization (EI), 1-Chloro-2-methylanthraquinone is expected to show a

prominent molecular ion peak. The presence of chlorine will result in a characteristic M+2

isotopic peak with an intensity of approximately one-third of the molecular ion peak. Common

fragmentation pathways for anthraquinones involve the loss of CO molecules.[6]

m/z (relative intensity) Proposed Fragment Plausible Neutral Loss

256/258 (M⁺, M+2)
[C₁₅H₉³⁵ClO₂]⁺ /

[C₁₅H₉³⁷ClO₂]⁺
-

228/230 [C₁₄H₉³⁵ClO]⁺ / [C₁₄H₉³⁷ClO]⁺ CO

221 [C₁₅H₉O₂]⁺ Cl

193 [C₁₄H₉O]⁺ CO, Cl

165 [C₁₃H₉]⁺ 2CO, Cl

Table 4: Predicted key fragments in the EI mass spectrum of 1-Chloro-2-
methylanthraquinone.

[M]⁺˙
m/z 256/258

[M-CO]⁺˙
m/z 228/230-CO

[M-Cl]⁺
m/z 221

-Cl
[M-CO-Cl]⁺

m/z 193

-Cl

-CO
[M-2CO-Cl]⁺

m/z 165
-CO

Click to download full resolution via product page

Figure 3: Proposed fragmentation pathway for 1-Chloro-2-methylanthraquinone in EI-MS.
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Experimental Protocol for Electron Ionization Mass
Spectrometry

Dissolve a small amount of 1-Chloro-2-methylanthraquinone in a volatile solvent (e.g.,

methanol or dichloromethane).

Introduce the sample into the mass spectrometer, typically via a direct insertion probe or

after separation by gas chromatography (GC-MS).

The sample is vaporized in the ion source.

The vaporized molecules are bombarded with a beam of high-energy electrons (typically 70

eV), causing ionization and fragmentation.[7]

The resulting ions are accelerated and separated based on their mass-to-charge ratio by the

mass analyzer.

The detector records the abundance of each ion, generating the mass spectrum.

Conclusion
The spectroscopic data of 1-Chloro-2-methylanthraquinone, as predicted and analyzed in

this guide, provides a comprehensive understanding of its molecular structure. The

combination of NMR, IR, and MS techniques allows for unambiguous identification and

characterization. The presented protocols offer a reliable framework for obtaining high-quality

data, ensuring scientific rigor in research and development involving this important chemical

intermediate.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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